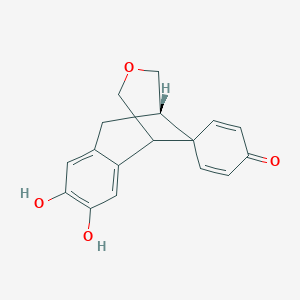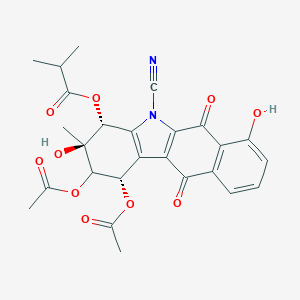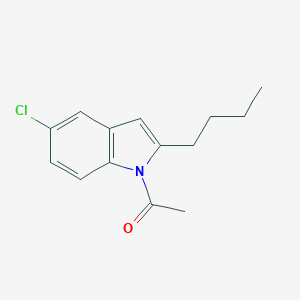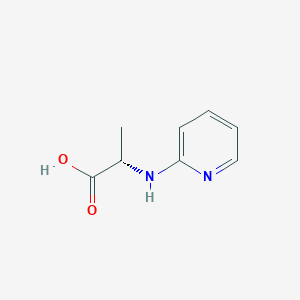
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been suggested that it may act by modulating the activity of neurotransmitters in the brain, such as dopamine and acetylcholine.
Biochemical and Physiological Effects
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine has been shown to have various biochemical and physiological effects. For instance, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine in lab experiments include its potential therapeutic applications in various fields of research, such as inflammation, pain, and neurological disorders. However, its limitations include the lack of understanding of its mechanism of action, its potential toxicity, and the need for further research to establish its safety and efficacy.
将来の方向性
There are several future directions for research on 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine. For instance, further studies are needed to understand its mechanism of action and to identify its potential targets in the body. Additionally, studies are needed to establish its safety and efficacy in human subjects. Furthermore, studies are needed to explore its potential use in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine has been achieved using different methods. One of the commonly used methods involves the reaction of 4-methyl-2-thiazolylhydrazine with 1-(2-bromoethyl)pyrazole, followed by the reaction of the resulting intermediate with N-phenylpropionamide and piperidine. Another method involves the reaction of 4-methyl-2-thiazolylhydrazine with 1-(2-chloroethyl)pyrazole, followed by the reaction of the resulting intermediate with N-phenylpropionamide and piperidine.
科学的研究の応用
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine has been studied for its potential therapeutic applications in various fields of research. For instance, it has been studied for its anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
CAS番号 |
120072-08-4 |
|---|---|
製品名 |
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine |
分子式 |
C24H28FN3OS2 |
分子量 |
457.6 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-N-[4-(4-methyl-1,3-thiazol-2-yl)-1-(2-thiophen-3-ylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C24H28FN3OS2/c1-3-22(29)28(21-7-5-4-6-20(21)25)24(23-26-18(2)16-31-23)10-13-27(14-11-24)12-8-19-9-15-30-17-19/h4-7,9,15-17H,3,8,10-14H2,1-2H3 |
InChIキー |
ILNHBOIRJNOOJT-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCC3=CSC=C3)C4=NC(=CS4)C |
正規SMILES |
CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCC3=CSC=C3)C4=NC(=CS4)C |
その他のCAS番号 |
120072-08-4 |
同義語 |
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine oxalate PEMPP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)
![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)


